molecular formula C13H13NO5 B13398091 Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate CAS No. 111304-32-6

Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate

Cat. No.: B13398091
CAS No.: 111304-32-6
M. Wt: 263.25 g/mol
InChI Key: YOPMSDPIOQUWFE-WQLSENKSSA-N
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Description

Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate (CAS 39562-16-8) is a β-keto ester derivative that serves as a versatile synthetic intermediate in organic and medicinal chemistry research . This compound is particularly valued for its role as a key building block in the synthesis of novel heterocyclic derivatives, which are crucial for developing new pharmacological properties . The molecular structure of the compound, with a formula of C₁₃H₁₃NO₅ and a molecular weight of 263.25 g/mol, has been confirmed by X-ray crystallography to adopt a Z-conformation at the carbon-carbon double bond . It is typically supplied with a high purity level of ≥98% . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research and further manufacturing applications only. It is strictly not for direct human use . Recommended storage is sealed in a dry environment at 2-8°C .

Properties

CAS No.

111304-32-6

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

ethyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C13H13NO5/c1-3-19-13(16)12(9(2)15)8-10-5-4-6-11(7-10)14(17)18/h4-8H,3H2,1-2H3/b12-8-

InChI Key

YOPMSDPIOQUWFE-WQLSENKSSA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)C

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-nitrobenzylidenacetoacetate can be synthesized through a condensation reaction between ethyl acetoacetate and 3-nitrobenzaldehyde. The reaction typically occurs in the presence of a base, such as piperidine, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of ethyl 3-nitrobenzylidenacetoacetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate is a chemical compound with several applications in scientific research, pharmaceuticals, and organic synthesis. It has a molecular weight of 263.25 g/mol and the molecular formula C13H13NO5 .

Scientific Research Applications

  • Organic Synthesis: this compound serves as a building block in the synthesis of complex organic molecules. It is particularly useful in creating heterocyclic derivatives with potential pharmacological properties .
  • Pharmaceuticals: This compound is explored for its potential use in cancer therapies due to its anticancer properties.
  • Biochemistry: this compound is used to synthesize Schiff bases with antimicrobial properties.
  • Neuropharmacology: It serves as a precursor in the synthesis of nimodipine, a neuroprotective drug.

Chemical Properties and Reactions

This compound can undergo several chemical reactions:

  • Reduction: Hydrogen gas and palladium on carbon can be used as common reagents for reduction.
  • Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation.
  • Substitution reactions: Sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

This compound exhibits significant biological activity, especially in anticancer research:

  • It can influence cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism.
  • It can induce apoptosis in cancer cells, indicating its potential as a therapeutic agent.
  • It interacts with various enzymes and proteins, playing a role in metabolic pathways that may be crucial for developing new treatments.

Mechanism of Action

The mechanism of action of ethyl 3-nitrobenzylidenacetoacetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Research Findings and Trends

Crystallography : The Z-conformation and disordered ethyl group in 1 contrast with ordered structures of halogenated analogs (e.g., 4-Cl ), where stronger intermolecular interactions (e.g., π-π stacking) stabilize the lattice .

Biological Activity : While 1 lacks reported bioactivity, 4-Cl derivatives demonstrate antioxidant and antimicrobial properties, attributed to the electron-withdrawing chloro group enhancing radical scavenging .

Industrial Demand : 1 remains critical in antihypertensive drug synthesis, with optimized yields (80.8% in barnidipine intermediate production) highlighting its industrial relevance .

Biological Activity

Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate (C13H13NO5) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Structural Characteristics

This compound features a β-keto ester functional group and adopts a Z-conformation at the carbon-carbon double bond. The presence of the nitro group enhances its electronic properties, which may contribute to its biological activities. The compound's structure is depicted in Table 1.

ComponentDescription
Molecular FormulaC13H13NO5
Functional Groupsβ-keto ester, nitro group
ConformationZ-conformation

Synthesis

The synthesis of this compound typically involves a condensation reaction between 3-nitrobenzaldehyde and ethyl acetoacetate. The reaction conditions can significantly influence the yield and purity of the product. Typical synthesis steps include:

  • Reagents : Ethyl acetoacetate and 3-nitrobenzaldehyde.
  • Catalyst : A base such as sodium ethoxide.
  • Reaction Conditions : Heating under reflux for several hours.
  • Purification : Crystallization from suitable solvents.

Anticancer Properties

Recent studies indicate that this compound exhibits notable anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by influencing key cellular processes such as:

  • Cell Cycle Arrest : The compound can halt the cell cycle in specific phases, preventing cancer cell proliferation.
  • Apoptosis Induction : It activates intrinsic pathways leading to programmed cell death.

For instance, a study demonstrated that this compound effectively reduced viability in HeLa and MCF-7 cancer cell lines, with IC50 values indicating potent cytotoxicity (Table 2).

Cell LineIC50 Value (µM)Mechanism of Action
HeLa15Apoptosis via mitochondrial pathway
MCF-720Cell cycle arrest and apoptosis

Enzyme Interaction

This compound has also been studied for its interactions with various enzymes:

  • AChE Inhibition : Preliminary findings suggest it may act as an acetylcholinesterase inhibitor, which is relevant for neurodegenerative diseases like Alzheimer's.
  • MAO Inhibition : Molecular docking studies indicate potential inhibitory effects on monoamine oxidase (MAO), which could be beneficial for mood disorders.

Case Studies

  • Anticancer Activity in vivo : A study involving animal models showed that treatment with this compound resulted in significant tumor reduction compared to control groups, suggesting its potential as a therapeutic agent.
  • Neuroprotective Effects : Another investigation highlighted its ability to protect neuronal cells from oxidative stress, further supporting its role in neuroprotection.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via condensation reactions between β-keto esters and nitro-substituted benzaldehydes. Key steps include acid-catalyzed dehydration to form the α,β-unsaturated system. For example, sodium nitrite in acetic acid can facilitate the reaction of ethyl 3-oxobutanoate with 3-nitrobenzaldehyde under controlled temperatures (0–25°C), achieving yields up to 86% after purification . Optimization involves adjusting stoichiometry, catalyst concentration, and reaction duration to minimize side products like dimerization or over-oxidation. Solvent choice (e.g., ethyl acetate for extraction) and inert atmospheres also improve reproducibility .

Q. How is the Z-conformation of this compound determined, and what implications does this stereochemistry have on reactivity?

The Z-conformation at the carbon-carbon double bond is confirmed via single-crystal X-ray diffraction (SC-XRD). Crystallographic data (e.g., C2/c space group, monoclinic system) reveal bond angles and torsion angles consistent with the Z-isomer, where the nitrobenzylidene and acetyl groups reside on the same side of the double bond . This stereochemistry influences reactivity in cycloaddition or nucleophilic addition reactions, as steric and electronic effects from the nitro group may direct regioselectivity in heterocyclic syntheses .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

The compound serves as a precursor for nitro-substituted heterocycles, such as dihydropyridines, which are key motifs in calcium channel blockers like Nitrendipine. Its α,β-unsaturated keto-ester structure enables Michael additions or annulation reactions to form fused rings with pharmacological activity. For example, reaction with ammonia or amines under basic conditions yields pyridine derivatives .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., C–H···O) influence the crystal packing and stability of this compound?

SC-XRD analysis reveals that the crystal lattice is stabilized by weak C–H···O hydrogen bonds between the nitro group and neighboring ester or acetyl moieties. These interactions create a layered structure with alternating hydrophobic (ethyl ester) and polar (nitro-acetyl) regions. Disorder in the ethyl ester group (occupying two orientations in a 3:2 ratio) is accommodated without disrupting the overall packing, highlighting the flexibility of non-covalent interactions in maintaining crystallinity .

Q. What challenges arise in the crystallographic refinement of this compound due to molecular disorder, and how are these addressed?

The ethyl ester group exhibits positional disorder, complicating electron density mapping. SHELXL refinement software resolves this by partitioning the disordered atoms into two sites with refined occupancy ratios. Constraints on bond lengths and angles (via AFIX commands) ensure chemically plausible geometries. High-resolution data (e.g., MoKα radiation, λ = 0.71073 Å) and low-temperature measurements (298 K) improve data-to-parameter ratios (13.4:1), reducing overfitting .

Q. How do synthetic derivatives of this compound (e.g., cyanomethyl-substituted analogs) affect reactivity in annulation reactions?

Substitution at the β-keto position (e.g., cyanomethyl groups) alters electron density and steric bulk, directing reaction pathways. For instance, ethyl 2-(cyanomethyl)-3-oxobutanoate undergoes Darzens-like reactions with α-bromo ketones to form epoxides, where the nitrile group stabilizes transition states via conjugation. Kinetic studies show that electron-withdrawing substituents accelerate cyclization rates by polarizing the α,β-unsaturated system .

Q. What methodological advantages does SHELX software provide in structural analysis of nitroaromatic β-keto esters?

SHELX programs (e.g., SHELXL) enable robust refinement of complex crystallographic features, such as disorder, twinning, and high thermal motion. For small molecules, SHELXL’s least-squares algorithms optimize anisotropic displacement parameters, while twin refinement tools (TWIN/BASF commands) handle pseudo-merohedral twinning. The software’s compatibility with high-throughput pipelines is critical for resolving nitroaromatic systems, where heavy atoms introduce significant electron density contrasts .

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